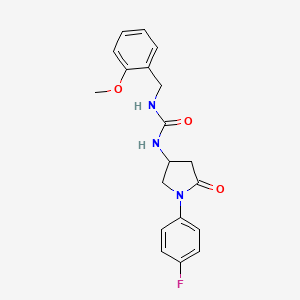

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[(2-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O3/c1-26-17-5-3-2-4-13(17)11-21-19(25)22-15-10-18(24)23(12-15)16-8-6-14(20)7-9-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWFKHSTZLTJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone ring, followed by the introduction of the fluorophenyl group and the methoxybenzyl urea moiety. Common reagents used in these reactions include fluorobenzene derivatives, pyrrolidinone precursors, and methoxybenzyl isocyanate. The reaction conditions may vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes, automated reaction monitoring, and advanced purification techniques to produce high-quality this compound suitable for various applications.

Chemical Reactions Analysis

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation reactions may include oxidized derivatives of the pyrrolidinone ring or the methoxybenzyl group.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives, such as alcohols or amines.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles. The major products of these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea has a wide range of scientific research applications, including:

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for investigating biochemical pathways and cellular processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, this compound is used in the development of new materials, catalysts, and chemical processes. Its unique reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea can be compared with other similar compounds, such as:

1-(4-Fluorophenyl)-3-(2-methoxybenzyl)urea: This compound lacks the pyrrolidinone ring, which may result in different chemical reactivity and biological activity.

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea: The substitution of the fluorine atom with a chlorine atom may alter the compound’s properties, such as its reactivity and binding affinity to molecular targets.

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-hydroxybenzyl)urea: The presence of a hydroxy group instead of a methoxy group may influence the compound’s solubility, stability, and interactions with biological molecules.

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its diverse applications and potential for further research and development.

Biological Activity

1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxybenzyl)urea is a compound of interest due to its potential biological activities. This compound, part of the pyrrolidine and urea classes, has been studied for various pharmacological properties, including antibacterial, enzyme inhibition, and potential anticancer effects. This article compiles relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C17H19FN2O3

- Molecular Weight : 334.35 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily linked to its interaction with specific enzymes and biological pathways:

- Folic Acid Synthesis Inhibition : Similar compounds in the sulfonamide class inhibit dihydropteroate synthase, disrupting folic acid synthesis essential for bacterial growth and replication.

- Enzyme Inhibition : The urea moiety may enhance binding to target enzymes, potentially increasing the inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are significant in various pathological conditions .

Antibacterial Activity

Research indicates that compounds similar to this compound demonstrate moderate to strong antibacterial activity against various strains. For instance:

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Other strains tested | Weak to moderate |

The compound's effectiveness can be attributed to its ability to disrupt bacterial metabolic pathways by inhibiting folic acid synthesis .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 0.63 - 21.25 |

| Urease | 2.14 - 6.28 |

These values indicate a promising potential for the compound as a therapeutic agent against conditions requiring enzyme inhibition .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various derivatives, the compound exhibited significant activity against Salmonella typhi and Bacillus subtilis, suggesting its potential as an antibacterial agent .

Study 2: Enzyme Inhibition Profiles

In another investigation focusing on enzyme inhibition, derivatives of the pyrrolidine structure were synthesized and tested. The results demonstrated that compounds with similar structures showed strong inhibitory activity against AChE and urease, indicating that modifications in the urea moiety could enhance these effects .

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Urea coupling | Phenyl chloroformate, THF, 5 h | 85% | 98% (HPLC) |

| Cyclization | Acetic anhydride, 100°C, 12 h | 72% | 95% |

Advanced: How can conformational analysis of the pyrrolidinone ring inform SAR studies?

Answer:

The 5-oxopyrrolidin-3-yl moiety adopts a twisted envelope conformation, as confirmed by X-ray crystallography in related compounds (e.g., 1-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one) . This conformation influences:

- Hydrogen-bonding capacity : The carbonyl oxygen participates in intermolecular H-bonds, critical for target binding.

- Steric effects : Substituents at the 3-position (e.g., 4-fluorophenyl) modulate ring planarity, affecting interactions with hydrophobic pockets in enzymes/receptors.

Methodological Tip : Use DFT calculations (B3LYP/6-31G*) to model ring puckering and compare with crystallographic data .

Basic: What analytical techniques are critical for confirming the urea linkage and structural integrity?

Answer:

- NMR :

- IR : Stretching vibrations at ~1640 cm⁻¹ (C=O urea) and ~3300 cm⁻¹ (N-H) .

- MS : Molecular ion peak matching theoretical mass (e.g., m/z 369.35 for C₁₉H₂₀FN₃O₃) .

Validation Protocol : Cross-reference with synthesized analogs (e.g., 1-ethyl-3-(4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl)urea) to confirm spectral consistency .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

Discrepancies often arise from:

- Solubility differences : Aqueous insolubility (common in urea derivatives) may lead to false negatives. Use co-solvents (e.g., DMSO:PBS 1:9) or PEG-based formulations .

- Off-target effects : Screen against related receptors (e.g., kinase panels) to identify promiscuity.

- Metabolic instability : Perform liver microsome assays (e.g., rat/human CYP450 isoforms) to assess degradation pathways.

Case Study : A related compound, 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea, showed variable IC₅₀ values due to aggregation; dynamic light scattering (DLS) confirmed nanoaggregate formation .

Basic: How to optimize reaction conditions for low-yielding coupling steps?

Answer:

- Catalyst Screening : Test bases (e.g., Et₃N, DBU) or coupling agents (EDC/HOBt) .

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of amines.

- Temperature Control : Gradual heating (e.g., 60°C for 5 h) improves regioselectivity .

Example : Replacing THF with DMF increased coupling yield from 72% to 89% in a urea derivative synthesis .

Advanced: What computational tools predict the impact of substituents on binding affinity?

Answer:

- Molecular Docking (AutoDock Vina) : Dock the compound into target pockets (e.g., kinases) to assess 4-fluorophenyl/2-methoxybenzyl interactions.

- QSAR Models : Use descriptors like logP, PSA, and H-bond donors to correlate with activity. For example, increased hydrophobicity (logP >3) enhances membrane permeability but may reduce solubility .

Validation : Compare predicted vs. experimental IC₅₀ values for analogs (e.g., pyrazoline derivatives with Cl/CH₃ substituents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.